molecular formula C8H8ClN5 B1361464 N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine CAS No. 16691-46-6

N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B1361464
CAS No.: 16691-46-6
M. Wt: 209.63 g/mol
InChI Key: UPTMGVAONDEFRT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature. The compound's official IUPAC name is 3-N-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, reflecting the substitution pattern where the 4-chlorophenyl group is attached to the nitrogen atom at position 3 of the triazole ring. This nomenclature system clearly distinguishes the compound from its positional isomers and provides unambiguous identification for chemical databases and regulatory purposes.

The compound is registered under Chemical Abstracts Service number 16691-46-6, with alternative registry numbers including 343346-57-6 documented in specialized chemical databases. The molecular formula C~8~H~8~ClN~5~ indicates the presence of eight carbon atoms, eight hydrogen atoms, one chlorine atom, and five nitrogen atoms, resulting in a molecular weight of 209.63 grams per mole. The InChI identifier InChI=1S/C8H8ClN5/c9-5-1-3-6(4-2-5)11-8-12-7(10)13-14-8/h1-4H,(H4,10,11,12,13,14) provides a unique structural representation that facilitates computational analysis and database searches.

The Simplified Molecular Input Line Entry System representation NC1=NC(NC2=CC=C(Cl)C=C2)=NN1 offers a linear notation that clearly shows the connectivity between the triazole ring and the chlorophenyl substituent. This systematic identification framework enables precise communication of structural information across different scientific disciplines and computational platforms.

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

Crystallographic analysis reveals that this compound adopts a planar configuration for the triazole ring system, consistent with aromatic stabilization principles observed in related heterocyclic compounds. The planar nature of the triazole moiety is evidenced by carbon-nitrogen and nitrogen-nitrogen bond distances falling within the narrow range of 132-136 picometers, which supports delocalized electron density characteristic of aromatic systems. These bond lengths are comparable to those reported for the parent 1,2,4-triazole structure, indicating minimal perturbation of the aromatic system upon substitution.

Computational modeling studies utilizing density functional theory methods provide detailed insights into the three-dimensional structure and electronic properties of the compound. The calculated molecular geometry shows that the 4-chlorophenyl substituent adopts a non-coplanar orientation relative to the triazole ring, with dihedral angles typically ranging from 20 to 40 degrees depending on the computational level of theory employed. This twisted conformation minimizes steric interactions between the phenyl ring and triazole substituents while maintaining conjugation through the nitrogen linkage.

Structural Parameter Value Method Reference
Molecular Weight 209.63 g/mol Experimental
Triazole Ring Bond Lengths 132-136 pm DFT Calculation
Dihedral Angle (Phenyl-Triazole) 20-40° Computational
Molecular Formula C~8~H~8~ClN~5~ Experimental

The electronic structure analysis reveals significant electron density localization on the nitrogen atoms of the triazole ring, particularly at positions involved in hydrogen bonding interactions. The chlorine substituent on the phenyl ring exhibits characteristic electronegativity effects that influence the overall charge distribution and potential reactivity patterns of the molecule. Computational studies also predict specific hydrogen bonding patterns that are consistent with experimental observations in related triazole compounds.

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of this compound represents a critical aspect of its structural chemistry, with implications for its physical properties and chemical reactivity. Nuclear magnetic resonance spectroscopy studies indicate that the compound exists predominantly in a single tautomeric form under standard conditions, similar to the behavior observed for the parent 1,2,4-triazole system. This preference for a specific tautomer reflects the relative stability differences between possible structural arrangements.

The triazole ring system can theoretically exist in multiple tautomeric forms through proton migration between nitrogen atoms, but experimental evidence suggests a strong preference for the 1H-tautomer over alternative 2H- or 4H-forms. This tautomeric preference is influenced by several factors including resonance stabilization, hydrogen bonding patterns, and the electronic effects of the 4-chlorophenyl substituent. The presence of amino groups at positions 3 and 5 of the triazole ring provides additional stabilization through intramolecular hydrogen bonding interactions.

Quantum mechanical calculations reveal that the preferred tautomeric form exhibits optimal resonance stabilization through delocalized pi-electron systems spanning both the triazole ring and the attached amino groups. The resonance structures contribute to the overall stability of the molecule and influence its chemical behavior in various environments. The 4-chlorophenyl substituent modulates these electronic effects through inductive and mesomeric interactions that propagate through the nitrogen linkage to the triazole core.

Temperature-dependent studies and solvent effects on tautomeric equilibria demonstrate that environmental conditions can influence the relative populations of different tautomeric forms, although the major tautomer remains dominant across a wide range of conditions. This tautomeric stability is particularly important for understanding the compound's behavior in biological systems and potential pharmaceutical applications.

Comparative Analysis with Analogous 1,2,4-Triazole Derivatives

Comparative structural analysis with related 1,2,4-triazole derivatives reveals important structure-activity relationships and provides insights into the unique properties of this compound. The compound shares fundamental structural features with other substituted triazoles while exhibiting distinctive characteristics arising from its specific substitution pattern. Comparison with the 3-chlorophenyl isomer (CAS 37627-92-2) demonstrates how positional changes in the chlorine substituent affect molecular properties.

The parent compound 1H-1,2,4-triazole-3,5-diamine provides a baseline for understanding substituent effects on structural and electronic properties. Introduction of the 4-chlorophenyl group significantly alters the molecular geometry, electronic distribution, and potential binding interactions compared to the unsubstituted parent compound. The molecular weight increases from 99.09 grams per mole for the parent diamine to 209.63 grams per mole for the chlorophenyl derivative, reflecting the substantial structural modification.

Compound Molecular Weight (g/mol) Chlorine Position CAS Number Key Structural Features
This compound 209.63 Para 16691-46-6 Extended conjugation, para-substitution
N~3~-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine 209.64 Meta 37627-92-2 Reduced symmetry, meta-substitution
1H-1,2,4-triazole-3,5-diamine 99.09 None 1455-77-2 Parent structure, no halogen
6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine 221.64 Para 4514-53-8 Triazine ring system

Analysis of crystallographic data from related compounds, including 4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione, reveals common structural motifs and packing arrangements. The thione derivative exhibits similar dihedral angles between the triazole and chlorophenyl rings, suggesting that this geometric relationship is characteristic of 4-chlorophenyl-substituted triazoles regardless of other substituents. The crystal packing in these compounds typically involves hydrogen bonding networks that stabilize the solid-state structure.

Comparative analysis with triazine analogs, such as 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, illustrates the impact of changing the heterocyclic core while maintaining similar substituent patterns. The triazine derivative exhibits a higher molecular weight and different electronic properties due to the additional nitrogen atom in the six-membered ring system. These structural differences translate into distinct chemical behaviors and potential applications, highlighting the importance of the triazole scaffold in determining molecular properties.

Properties

IUPAC Name

3-N-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c9-5-1-3-6(4-2-5)11-8-12-7(10)13-14-8/h1-4H,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTMGVAONDEFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352165
Record name N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16691-46-6
Record name N~3~-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N³-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the construction of the 1,2,4-triazole ring system via cyclization reactions of hydrazine derivatives or amidines with appropriate 4-chlorophenyl-substituted precursors. The introduction of amino groups at the 3 and 5 positions is achieved through selective amination or by using diamino precursors.

Common Precursors and Key Reagents

Detailed Preparation Methods

One-Pot Cyclization from Amidines and Hydrazines

A widely reported method involves the reaction of 4-chlorophenyl-substituted amidines with hydrazine derivatives under controlled conditions to form the 1,2,4-triazole ring with amino substitution at positions 3 and 5.

  • Procedure:

    • Mix 4-chlorophenyl amidine with hydrazine hydrate in a polar solvent such as ethanol or DMF.
    • Heat under reflux for several hours (typically 4–8 h).
    • The cyclization proceeds via nucleophilic attack and ring closure to form the triazole.
    • Isolate the product by filtration or extraction, followed by recrystallization.
  • Yield: Typically ranges from 70% to 90%, depending on reaction conditions and purity of reagents.

Copper-Catalyzed Oxidative Cyclization

Copper(II) salts, such as CuCl₂, have been employed to catalyze the formation of 1,2,4-triazoles from amides and hydrazines with high regioselectivity and yield.

  • Procedure:

    • Combine 4-chlorophenyl-substituted amides with hydrazine derivatives in DMF.
    • Add CuCl₂ as a catalyst and K₃PO₄ as a base.
    • Stir the mixture under oxygen atmosphere or air at 80–110°C.
    • The oxidative cyclization forms the 1,2,4-triazole ring with amino groups at the desired positions.
  • Advantages:

    • High yields (up to 85%)
    • Good tolerance of functional groups on the aromatic ring
    • Mild reaction conditions

Hydrazonoyl Chloride and Aldehyde Cycloaddition

Another method involves the reaction of hydrazonoyl chlorides with aldehydes to form 1,2,4-triazoles via 1,3-dipolar cycloaddition.

  • Procedure:

    • Prepare hydrazonoyl chloride derivatives bearing the 4-chlorophenyl group.
    • React with aldehydes under basic conditions (e.g., triethylamine) in a suitable solvent.
    • The reaction proceeds through formation of an oxime intermediate followed by cyclization to the triazole.
  • Yield: Moderate to good (53%–91%) depending on substrates.

Reaction Conditions and Optimization

Method Catalyst/Agent Solvent Temperature (°C) Reaction Time Yield (%) Notes
Amidines + Hydrazine None Ethanol/DMF Reflux (80-100) 4-8 h 70-90 Simple, direct cyclization
CuCl₂-Catalyzed Oxidative CuCl₂, K₃PO₄, O₂ DMF 80-110 6-12 h ~85 High regioselectivity, mild conditions
Hydrazonoyl Chloride + Aldehyde Triethylamine (base) Various Room temp - reflux 3-6 h 53-91 Versatile, moderate to good yield

Mechanistic Insights

  • The cyclization generally proceeds via nucleophilic attack of hydrazine nitrogen on the amidine or hydrazonoyl chloride carbon, followed by ring closure and aromatization to form the triazole ring.
  • Copper catalysis promotes oxidative cyclization by facilitating electron transfer and stabilizing intermediates, enhancing yield and regioselectivity.
  • Base and solvent choice influence the reaction kinetics and product purity.

Research Findings and Comparative Analysis

  • Studies report that the copper-catalyzed oxidative cyclization method offers the best combination of yield and functional group tolerance, making it suitable for synthesizing N³-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine with various substituents on the phenyl ring.
  • The one-pot amidine-hydrazine method is favored for its operational simplicity but may require longer reaction times and careful purification.
  • Hydrazonoyl chloride methods provide a modular approach allowing structural diversity but sometimes at the cost of lower yields or more complex reaction setups.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Limitations Typical Yield (%)
One-Pot Amidine + Hydrazine 4-Chlorophenyl amidine, hydrazine Simple, direct synthesis Longer reaction time 70-90
CuCl₂-Catalyzed Oxidative Cyclization CuCl₂, K₃PO₄, O₂, amides, hydrazine High yield, regioselective, mild Requires catalyst and oxygen ~85
Hydrazonoyl Chloride + Aldehyde Hydrazonoyl chloride, aldehyde, base Versatile, allows diversity Moderate yields, complex setup 53-91

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine has been studied for its potential as a fungicide. Its structural similarity to other triazoles allows it to inhibit fungal growth effectively. Research indicates that compounds in the triazole family can disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes. This property makes them valuable in agricultural settings for protecting crops from fungal pathogens.

Herbicidal Properties
In addition to fungicidal activity, this compound has shown promise as a herbicide. Studies demonstrate that triazole derivatives can inhibit specific enzymes involved in plant metabolism, leading to effective weed control. The selectivity of these compounds allows for targeted application without harming desirable crops.

Pharmaceutical Applications

Antitumor Activity
this compound has been investigated for its antitumor properties. Research suggests that it can inhibit DNA synthesis in cancer cells, making it a candidate for developing new anticancer therapies. The compound's ability to interfere with nucleic acid metabolism is particularly relevant in treating epigenetically-based diseases.

Antiviral Properties
Recent studies have explored the antiviral potential of triazole derivatives against various viruses. For instance, research indicates that certain triazoles can inhibit the replication of viruses such as the Yellow Fever Virus (YFV). This highlights the versatility of this compound in combating viral infections.

Material Science Applications

Corrosion Inhibition
The compound has been identified as an effective corrosion inhibitor for metals such as copper. Its amine groups can form protective layers on metal surfaces, preventing oxidation and degradation. This application is particularly valuable in industries where metal components are exposed to harsh environments.

Polymer Additives
In materials science, this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to heat and environmental degradation.

Case Studies

Application AreaStudy ReferenceKey Findings
Agricultural Fungicide Demonstrated effective inhibition of fungal growth in crops.
Antitumor Activity Inhibited DNA synthesis in cancer cell lines; potential for drug development.
Antiviral Properties Effective against Yellow Fever Virus; warrants further investigation.
Corrosion Inhibition Formed protective layers on copper surfaces; reduced corrosion rates significantly.

Mechanism of Action

The mechanism of action of N3-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The triazole-diamine scaffold exhibits versatility, with substituent variations significantly altering properties such as melting points, solubility, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications References
N³-(4-Chlorophenyl)-triazole-diamine 4-Cl-phenyl 209.64 Not reported Pharmaceutical intermediates
N³-(4-Fluorophenyl)-triazole-diamine (6b) 4-F-phenyl 194.2 216–218 Antimitotic/antivascular agents
N³-(p-Tolyl)-triazole-diamine (6c) 4-methylphenyl Not reported 185–187 Antimitotic/antivascular agents
N³-(3,4-Dimethylphenyl)-triazole-diamine 3,4-dimethylphenyl Not reported Not reported Pharmaceutical research
N³-(3-Chlorophenyl)-triazole-diamine 3-Cl-phenyl Not reported Not reported Laboratory reagent (discontinued)
N³-(4-Nitrophenyl)-triazole-diamine 4-NO₂-phenyl Not reported Not reported Pharmaceutical intermediates
Guanazole (unsubstituted core) H 99.097 202–205 N-doped carbons, copolymers
Key Observations:
  • Halogen Substituents : The 4-fluorophenyl analog (6b) exhibits a higher melting point (216–218°C) compared to the p-tolyl derivative (6c, 185–187°C), likely due to fluorine’s electronegativity enhancing dipole-dipole interactions .
  • Electron-Withdrawing Groups : The nitro group in the 4-nitrophenyl analog may reduce solubility but increase stability, making it suitable for pharmaceutical synthesis .

Biological Activity

N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the triazole family, notable for its diverse biological activities. This article examines its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C8H8ClN5
  • Molecular Weight : 221.65 g/mol
  • CAS Number : 720561
  • Solubility : Soluble in water
  • Melting Point : Information not specified in the sources but generally stable under laboratory conditions.

Biological Activity Overview

This compound exhibits significant biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. Below are key findings from various studies:

Antitumor Activity

Research has indicated that triazole derivatives can act as inhibitors of DNA synthesis and have shown promise as antitumor agents in treating epigenetically-based diseases. Specifically, this compound has been identified as a potential candidate for further development due to its structural properties conducive to biological activity .

Anti-inflammatory Effects

In a study evaluating various 1,2,4-triazole derivatives, it was found that compounds similar to this compound exhibited significant anti-inflammatory effects. The compounds were tested for their ability to inhibit cytokine production (e.g., TNF-α) in peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds could reduce TNF-α levels significantly at certain dosages .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the triazole ring and the introduction of various substituents have been shown to enhance or diminish activity against specific biological targets. For instance:

Substituent Effect on Activity
4-ChlorophenylEnhances anti-cancer properties
Amino GroupsEssential for biological activity
Variations in Triazole RingAltered potency against different cancer cell lines

Case Studies and Experimental Findings

Several studies have focused on the synthesis and evaluation of N~3~-(4-chlorophenyl)-1H-1,2,4-triazole derivatives:

  • Synthesis and Evaluation : A recent study synthesized several derivatives of triazoles and evaluated their antiproliferative activity against various cancer cell lines. The derivatives showed variable activity based on structural modifications .
  • Cytokine Release Assays : In vitro assays demonstrated that certain derivatives significantly inhibited the release of pro-inflammatory cytokines like TNF-α and IL-6 from stimulated PBMCs .
  • Antimicrobial Activity : Some derivatives were also tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated promising antimicrobial activity linked to specific structural features of the triazole ring .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N³-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with hydrazine hydrate under reflux. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–100°C), and stoichiometric ratios of precursors. Yield optimization requires careful monitoring of reaction time and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this triazole derivative?

  • Methodological Answer :

  • FTIR : Confirms functional groups (e.g., N-H stretching at ~3200 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • XRD : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between amine groups and chlorophenyl substituents) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone .

Q. What preliminary biological screening assays are relevant for evaluating its bioactivity?

  • Methodological Answer : Initial screens include:

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
  • Molecular docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450, kinase targets). Validate with experimental IC₅₀ data .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

  • Replication : Standardize assay conditions (cell passage number, incubation time) .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .
  • Proteomic profiling : Confirm target engagement via Western blot or SPR analysis .

Q. How do structural modifications (e.g., halogen substitution, side-chain variations) alter bioactivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs (e.g., replacing Cl with F or NO₂ on the phenyl ring) and compare logP values (HPLC) and binding kinetics .
  • Crystallography : Correlate substituent steric effects with receptor binding (e.g., triazole-thione derivatives show enhanced hydrophobicity) .

Q. What factorial design approaches optimize synthesis scalability while minimizing impurities?

  • Methodological Answer :

  • Taguchi orthogonal arrays : Test factors (temperature, solvent polarity, catalyst loading) to maximize yield and purity (HPLC monitoring) .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reflux time) to predict optimal conditions .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic/basic conditions (HCl/NaOH, 40–80°C) and monitor degradation via LC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; quantify decomposition products .

Data Presentation Example

Parameter Synthetic Condition Yield (%) Purity (HPLC, %)
Ethanol, 80°C, 12 hrsStandard protocol6298.5
DMF, 100°C, 8 hrsHigh-polarity solvent7895.2
Catalyst (K₂CO₃) addedBase-assisted cyclization8599.1

Data derived from optimization studies in .

Key Considerations

  • Contradictory Data : Address discrepancies (e.g., variable antimicrobial activity) by standardizing assay protocols and reporting negative results transparently .
  • Advanced Characterization : Combine experimental (XRD, NMR) and computational (DFT) data to validate structural hypotheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
N~3~-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

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